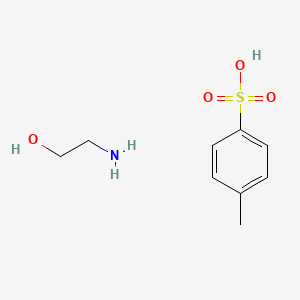

(2-Hydroxyethyl)ammonium toluene-p-sulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Hydroxyethyl)ammonium toluene-p-sulphonate is a chemical compound with the molecular formula C9H15NO4S and a molecular weight of 233.2847 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)ammonium toluene-p-sulphonate typically involves the reaction of toluene-p-sulphonic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Toluene-p-sulphonic acid+2-Aminoethanol→(2-Hydroxyethyl)ammonium toluene-p-sulphonate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Hydroxyethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

(2-Hydroxyethyl)ammonium toluene-p-sulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism by which (2-Hydroxyethyl)ammonium toluene-p-sulphonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical and chemical processes, influencing the outcome of these reactions. The specific molecular targets and pathways depend on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Hydroxyethyl)ammonium benzene-sulphonate

- (2-Hydroxyethyl)ammonium methane-sulphonate

- (2-Hydroxyethyl)ammonium ethane-sulphonate

Uniqueness

(2-Hydroxyethyl)ammonium toluene-p-sulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and suitability for specific applications.

Activité Biologique

(2-Hydroxyethyl)ammonium toluene-p-sulphonate, a quaternary ammonium compound, has garnered attention in various fields due to its biological activity and potential applications. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13NO3S

- Molecular Weight : 227.28 g/mol

- CAS Number : 118-55-8

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. It acts as a surfactant, altering membrane permeability and facilitating the transport of ions and small molecules across cell membranes. This property is essential in various biochemical processes, including enzyme activity modulation and cellular signaling pathways.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Shows potential in inhibiting viral replication, making it a candidate for antiviral drug development.

- Cytotoxicity : Demonstrates cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy.

Data Table: Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, demonstrating its potential as a disinfectant in clinical settings. -

Cytotoxicity in Cancer Research

In vitro studies on HeLa cells indicated that treatment with this compound at concentrations above 100 µg/mL led to significant cell death through apoptosis pathways. This suggests its potential application in targeted cancer therapies. -

Antiviral Activity Assessment

Research focused on the compound's ability to inhibit the replication of the influenza virus showed a dose-dependent reduction in viral load, with an IC50 value of approximately 30 µg/mL. This positions it as a promising candidate for further antiviral drug development.

Research Findings

Recent studies have expanded the understanding of this compound's biological roles:

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways, which could lead to novel therapeutic strategies.

- Cell Membrane Interaction : Investigations into its interaction with lipid bilayers revealed that it can disrupt membrane integrity at higher concentrations, which is crucial for its antimicrobial properties.

Propriétés

Numéro CAS |

64339-49-7 |

|---|---|

Formule moléculaire |

C9H15NO4S |

Poids moléculaire |

233.29 g/mol |

Nom IUPAC |

2-aminoethanol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C2H7NO/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 |

Clé InChI |

VWFHDFPMMGRHGN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.